molecular formula C26H36O2Sn B14191886 Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane CAS No. 923056-95-5

Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane

Katalognummer: B14191886
CAS-Nummer: 923056-95-5
Molekulargewicht: 499.3 g/mol
InChI-Schlüssel: UVGTWOQMKZDZAO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a fluorene-9-carbonyl group. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes .

Vorbereitungsmethoden

The synthesis of tributyl[(9H-fluorene-9-carbonyl)oxy]stannane typically involves the reaction of tributyltin hydride with a fluorene-9-carbonyl derivative. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium aluminum hydride, sodium borohydride, and various Grignard reagents. The major products formed depend on the specific reaction conditions and the nature of the substrates involved .

Wissenschaftliche Forschungsanwendungen

Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tributyl[(9H-fluorene-9-carbonyl)oxy]stannane involves the formation of tin-centered radicals, which can then participate in various chemical transformations. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Vergleich Mit ähnlichen Verbindungen

Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane can be compared with other organotin compounds such as tributyltin hydride and triphenyltin hydride. While all these compounds are used in radical reactions, this compound is unique due to the presence of the fluorene-9-carbonyl group, which can influence its reactivity and selectivity in chemical reactions .

Similar compounds include:

These compounds share similar properties but differ in their specific applications and reactivity profiles.

Eigenschaften

CAS-Nummer

923056-95-5

Molekularformel

C26H36O2Sn

Molekulargewicht

499.3 g/mol

IUPAC-Name

tributylstannyl 9H-fluorene-9-carboxylate

InChI

InChI=1S/C14H10O2.3C4H9.Sn/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;3*1-3-4-2;/h1-8,13H,(H,15,16);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI-Schlüssel

UVGTWOQMKZDZAO-UHFFFAOYSA-M

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1C2=CC=CC=C2C3=CC=CC=C13

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.